molecular formula C21H18N2O5 B4138314 [2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No.: B4138314
M. Wt: 378.4 g/mol
InChI Key: POFUAPUQBROBNG-UHFFFAOYSA-N
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Description

[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is a complex organic compound that features a unique combination of benzodioxole, oxazole, and tetrahydroisoquinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by the formation of the oxazole ring, and finally the coupling with tetrahydroisoquinoline.

    Benzodioxole Formation: The benzodioxole moiety can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Oxazole Ring Formation: The oxazole ring is often formed via the cyclization of appropriate amino alcohols with carboxylic acids or their derivatives.

    Coupling with Tetrahydroisoquinoline: The final step involves the coupling of the oxazole derivative with tetrahydroisoquinoline under conditions that promote the formation of the desired carbonyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodioxole or oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional material in various applications.

Mechanism of Action

The mechanism of action of [2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Paroxetine: A selective serotonin reuptake inhibitor with a similar benzodioxole moiety.

    Benzodioxole Derivatives: Compounds like 2-(1,3-benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid.

Uniqueness

What sets [2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone apart is its combination of structural features that confer unique biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-21(23-8-7-14-3-1-2-4-15(14)10-23)17-11-26-20(22-17)12-25-16-5-6-18-19(9-16)28-13-27-18/h1-6,9,11H,7-8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFUAPUQBROBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=COC(=N3)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Reactant of Route 4
[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Reactant of Route 5
[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Reactant of Route 6
[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

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